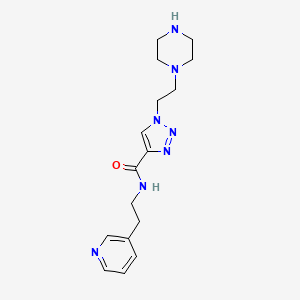

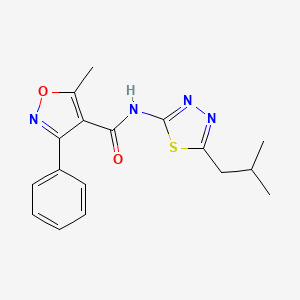

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiadiazole compounds involves manganese(II) catalyzed reactions where substituted thiosemicarbazide/thiohydrazide gets cyclized into thiadiazole in the presence of manganese(II) nitrate, leading to the formation of different derivatives through the loss of water or hydrogen sulfide under specific conditions (Dani et al., 2013). Another approach involves microwave-assisted synthesis, which is a solvent-free method offering a facile route to thiadiazole scaffolds, showcasing the versatility in synthesis methods (Tiwari et al., 2017).

Molecular Structure Analysis

The structural analysis of thiadiazole derivatives, through single-crystal X-ray data and DFT studies, reveals that these compounds are stabilized via intramolecular as well as intermolecular hydrogen bonding. The optimization of geometry using DFT methods provides insights into the stability of these molecules, as indicated by the negative values of HOMO and LUMO energies, suggesting significant stability of the compounds under study (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives are synthesized through various chemical reactions including cyclization, condensation, and oxidative dimerization. These processes involve intricate steps such as the formation of the thiadiazole ring, attachment of carboxamide/thiocarboxamide groups, and the formation of disulfide bonds under specific conditions. These reactions highlight the complexity and the reactive nature of thiadiazole compounds, contributing to their diverse chemical properties (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, as revealed by X-ray crystallography, shows that the molecules are connected via hydrogen bonds forming chains, which is a critical aspect in understanding their physical stability and behavior in different environments (Hipler et al., 2003).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity with various reagents, their ability to form stable compounds through reactions like oxidative dimerization, and their potential as biologically active substances, are significant. These properties are essential for their application in creating dyes, semiconductors, and in pharmacology, indicating a broad range of utility for thiadiazole-based compounds (Takikawa et al., 1985).

properties

IUPAC Name |

5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-10(2)9-13-19-20-17(24-13)18-16(22)14-11(3)23-21-15(14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHGPMIRZHCINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330420 |

Source

|

| Record name | 5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide | |

CAS RN |

521295-15-8 |

Source

|

| Record name | 5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)

![3-butyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5527424.png)

![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)

![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B5527475.png)